N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(2-methoxyethoxy)benzamide
Description
N-(4-(3-Methoxyazetidin-1-yl)phenyl)-4-(2-methoxyethoxy)benzamide is a benzamide derivative featuring two distinct substituents:
- A para-substituted phenyl group bearing a 3-methoxyazetidine moiety, a saturated four-membered heterocycle that enhances conformational rigidity and modulates electronic properties.
This compound’s structural complexity positions it as a candidate for diverse pharmacological applications, including enzyme inhibition or receptor modulation. Its synthesis likely involves coupling 4-(2-methoxyethoxy)benzoic acid with a 4-(3-methoxyazetidin-1-yl)aniline precursor, followed by purification via column chromatography and characterization by NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-11-12-26-18-9-3-15(4-10-18)20(23)21-16-5-7-17(8-6-16)22-13-19(14-22)25-2/h3-10,19H,11-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHDMCGCTYWTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CC(C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(2-methoxyethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzamide derivatives similar to this compound. For example, compounds that share structural features have demonstrated significant inhibitory effects on cancer cell proliferation. In vitro assays have shown that these compounds can selectively target cancer cell lines while exhibiting minimal toxicity towards normal cells.
Table 1: In Vitro Anticancer Activity of Related Compounds
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| YH-9 | SK-BR-3 | 5.0 | EGFR/HER-2 inhibition |
| A14 | MRSA | 0.5 | FtsZ-targeting |
| Compound X | A549 | 10.0 | ROS induction |
The biological activity of this compound may involve several mechanisms:
- EGFR and HER-2 Inhibition : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), which are critical in breast cancer progression.
- Induction of Apoptosis : Some studies indicate that these compounds can induce apoptosis in cancer cells by promoting reactive oxygen species (ROS) production.
- Inhibition of Angiogenesis : The ability to reduce vascular endothelial growth factor (VEGF) secretion suggests potential anti-angiogenic properties.
Study on Anticancer Activity
A recent investigation into a series of benzamide derivatives revealed that compounds with similar structures to this compound exhibited promising anticancer activity. The study utilized CCK-8 assays to evaluate cell viability across various cancer cell lines, including SK-BR-3 and MCF-7, demonstrating significant reductions in cell proliferation.
Case Study Summary:
- Objective : Evaluate the anticancer efficacy of benzamide derivatives.
- Methodology : CCK-8 assay on multiple cancer cell lines.
- Findings : Notable inhibition of cell growth in SK-BR-3 cells with minimal effects on normal cells.
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural and Functional Group Analysis
Key analogs and their distinguishing features are summarized below:
Key Comparative Insights
Electronic and Steric Effects
- Methoxy vs. Azetidine Substitution: The 3-methoxyazetidine group in the target compound introduces steric hindrance and conformational rigidity compared to simpler substituents like amino or methoxy groups in analogs . This may enhance target selectivity by restricting rotational freedom.
- Hydrophilicity: The 2-methoxyethoxy chain in the target compound and analogs (e.g., ) improves water solubility relative to non-polar groups (e.g., thiophene in or imidazole in ).
Spectral Characterization
- IR Spectra : All benzamides exhibit C=O stretching at ~1660–1680 cm⁻¹ and NH stretches at ~3150–3414 cm⁻¹, consistent with the benzamide core . The absence of S-H bands in thione-containing analogs (e.g., ) confirms tautomeric forms.
- NMR : The target compound’s azetidine ring would display distinct ¹H-NMR signals for its methoxy group (~3.3 ppm) and azetidine protons (δ 3.5–4.0 ppm), differentiating it from cyclopropane or imidazole-containing analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
